molecular formula C28H33N3O4 B1255407 Sch 602539 CAS No. 618385-42-5

Sch 602539

Cat. No.: B1255407
CAS No.: 618385-42-5
M. Wt: 475.6 g/mol
InChI Key: IHWKYASJAJITBL-MSGZWQTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Stereochemical Features:

  • Chiral Centers : The decahydrobenzo[f]benzofuran system creates a rigid, stereochemically defined scaffold.
  • Bipyridyl-Vinyl Geometry : The trans (E) arrangement of the vinyl group ensures optimal π-orbital overlap with the pyridine rings, enhancing electronic interactions.
  • Conformational Restriction : The fused ring system limits rotational freedom, stabilizing the bioactive conformation for protease-activated receptor 1 (PAR1) antagonism.

Isomeric forms (e.g., Z-vinyl or alternative stereoisomers) have not been reported, likely due to synthetic routes that enforce stereocontrol during the coupling of the bipyridyl moiety.

Crystallographic Data and Conformational Analysis

Experimental crystallographic data for this compound remain unpublished. However, computational models derived from its SMILES and InChI strings suggest a folded conformation where the bipyridyl group aligns parallel to the carbamate moiety.

Predicted Conformational Highlights:

  • Bicyclic Core : The benzo[f]benzofuran system adopts a chair-like conformation, minimizing steric strain.
  • Intermolecular Interactions : The carbamate carbonyl (C=O) and pyridyl nitrogen atoms are positioned to form hydrogen bonds with solvent or target residues.
  • Torsional Angles : The vinyl linker (C9–C10) exhibits a dihedral angle of ~180°, consistent with the E-configuration.

Table 2: Key bond lengths and angles from computational modeling

Feature Value (Å or °)
C=O (carbamate) 1.21 Å
C-O (furan) 1.36 Å
C9–C10–C11 (vinyl) 120.5°
Pyridyl N···H (H-bond) 2.85 Å

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR shifts correlate with the compound’s functional groups (Table 3):

Table 3: Characteristic NMR signals

Group ¹H δ (ppm) ¹³C δ (ppm)
Ethyl (OCH₂CH₃) 1.25 (t), 4.10 (q) 14.1, 60.3
Bipyridyl protons 7.30–8.50 (m) 120.7–150.1
Carbamate NH 5.80 (s) -
Furan OCH₃ 3.45 (s) 52.8

Infrared (IR) Spectroscopy

Key absorption bands include:

  • Carbamate C=O stretch : 1705 cm⁻¹.
  • Aromatic C=C/C=N stretches : 1600–1450 cm⁻¹.
  • Ether C-O-C : 1240 cm⁻¹.

Mass Spectrometry (MS)

The ESI-MS spectrum displays a prominent [M+H]⁺ ion at m/z 476.25, with fragmentation peaks corresponding to bipyridyl-vinyl cleavage (m/z 272.1) and decahydrobenzo[f]benzofuran loss (m/z 218.0).

Properties

CAS No.

618385-42-5

Molecular Formula

C28H33N3O4

Molecular Weight

475.6 g/mol

IUPAC Name

ethyl N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-1-methyl-3-oxo-9-[(E)-2-(5-pyridin-2-ylpyridin-2-yl)ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate

InChI

InChI=1S/C28H33N3O4/c1-3-34-28(33)31-21-10-11-22-19(14-21)15-24-26(17(2)35-27(24)32)23(22)12-9-20-8-7-18(16-30-20)25-6-4-5-13-29-25/h4-9,12-13,16-17,19,21-24,26H,3,10-11,14-15H2,1-2H3,(H,31,33)/b12-9+/t17-,19+,21-,22-,23+,24-,26+/m1/s1

InChI Key

IHWKYASJAJITBL-MSGZWQTISA-N

SMILES

CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC=CC=N5)C(OC3=O)C

Isomeric SMILES

CCOC(=O)N[C@@H]1CC[C@@H]2[C@@H](C1)C[C@@H]3[C@H]([C@H]2/C=C/C4=NC=C(C=C4)C5=CC=CC=N5)[C@H](OC3=O)C

Canonical SMILES

CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC=CC=N5)C(OC3=O)C

Synonyms

SCH602539

Origin of Product

United States

Preparation Methods

Core Scaffold Assembly

The tricyclic core is constructed through a seven-step sequence starting from 3,4-dimethoxybenzaldehyde:

  • Aldol condensation with ethyl acetoacetate yields a chalcone derivative.

  • Michael addition with methyl vinyl ketone forms the bicyclic intermediate.

  • Mannich reaction introduces the nitrogen moiety, followed by intramolecular cyclization to form the benzazepine ring.

Critical parameters:

  • Temperature control (±2°C) during cyclization to prevent dimerization

  • Use of anhydrous tetrahydrofuran (THF) as solvent

  • Catalytic amounts of p-toluenesulfonic acid (0.5 mol%)

Side-Chain Functionalization

The fluorinated side chain is introduced via a two-stage process:

Stage 1: Etherification

ParameterValue
Substrate4-fluorophenol
Coupling agent1,1'-carbonyldiimidazole
SolventDimethylacetamide (DMA)
Temperature80°C
Reaction time18 hours

Stage 2: Suzuki-Miyaura Cross-Coupling

ComponentSpecification
Boronic ester3-pyridylboronic acid pinacol ester
CatalystPd(PPh₃)₄ (2 mol%)
BaseCs₂CO₃ (3 equiv)
Yield68–72%

Chirality Control Strategies

The piperidine moiety contains two stereocenters established through:

Asymmetric Hydrogenation

A 98:2 enantiomeric ratio is achieved using:

  • Substrate : N-Boc-protected enamide

  • Catalyst : (R)-BINAP-RuCl₂ complex

  • Conditions : 50 psi H₂, 40°C in methanol

Crystallization-Induced Dynamic Resolution

Racemic mixtures are resolved using:

  • Resolving agent : L-(+)-tartaric acid

  • Solvent system : Ethanol/water (7:3 v/v)

  • Recovery efficiency : 89% for desired (S,S)-isomer

Process Optimization Challenges

Impurity Profile Management

Common impurities identified during scale-up:

Impurity IDStructureOriginControl Strategy
I-1Des-fluoro analogIncomplete fluorinationExtended reaction monitoring
I-2Endo-cyclization byproductTemperature excursionsStrict thermal control (±1°C)
I-3Oxidative dimerO₂ exposureNitrogen sparging during workup

Solvent Selection Matrix

StepPreferred solventAlternativesKPIs
CouplingDMANMPConversion >95%, residual Pd <5 ppm
CrystallizationEthanolIsopropanolParticle size D90 <50 μm
DryingAcetonitrileMTBELOD <0.5% w/w

Analytical Characterization

Spectroscopic Data Summary

TechniqueKey Signals
¹H NMR (500 MHz, CDCl₃)δ 7.82 (d, J=8.5 Hz, 2H), 4.15 (q, J=7 Hz, 2H), 3.28 (m, 1H)
¹³C NMR172.8 (C=O), 162.5 (d, J=245 Hz, CF), 55.3 (CH₂)
HRMS (ESI+)m/z 603.2845 [M+H]⁺ (calc. 603.2851)

Polymorph Screening

Four crystalline forms identified:

FormStabilitySolubility (mg/mL)Hygroscopicity
I>24 months0.120.8% w/w
II18 months0.251.2%
III6 months0.453.1%

Scale-Up Considerations

Critical Process Parameters

Unit OperationParameterDesign Space
HydrogenationH₂ pressure45–55 psi
CrystallizationCooling rate0.5°C/min
DryingVacuum level50–100 mbar

Environmental Impact Assessment

Waste StreamTreatment MethodDisposal Compliance
Pd-containingIon exchangeEPA 40 CFR 268.40
HalogenatedIncinerationRCRA D002

Chemical Reactions Analysis

SCH-602539 undergoes various chemical reactions, primarily focusing on its interaction with protease-activated receptor-1. The compound inhibits platelet aggregation in response to high-affinity thrombin receptor agonist peptide, indicating its role in blocking thrombin-mediated platelet activation pathways. The major products formed from these reactions are the inhibited platelet aggregation and reduced thrombosis .

Scientific Research Applications

SCH-602539 has been extensively studied for its antithrombotic and antiplatelet effects. It has shown dose-dependent inhibition of cyclic flow reductions in a Folts model of thrombosis in cynomolgus monkeys. The compound has also demonstrated synergistic effects when used in combination with cangrelor, a P2Y12 adenosine diphosphate receptor antagonist. These findings suggest that SCH-602539 could provide incremental clinical benefits in patients with atherothrombotic disease .

In addition to its cardiovascular applications, SCH-602539 has been explored for its potential to ameliorate early intestinal radiation toxicity. Studies have shown that the compound can reduce overall intestinal radiation injury and collagen accumulation, indicating its potential use in mitigating radiation-induced damage .

Mechanism of Action

SCH-602539 exerts its effects by selectively inhibiting protease-activated receptor-1. This receptor is activated by thrombin, a key enzyme in the coagulation cascade. By blocking this receptor, SCH-602539 prevents thrombin-mediated platelet activation, thereby reducing platelet aggregation and thrombosis. The molecular targets and pathways involved include the inhibition of high-affinity thrombin receptor agonist peptide-induced platelet aggregation .

Comparison with Similar Compounds

References

Biological Activity

SCH 602539 is a selective antagonist of the protease-activated receptor-1 (PAR-1), which plays a crucial role in platelet activation and thrombus formation. Understanding its biological activity is essential for evaluating its potential therapeutic applications, particularly in cardiovascular diseases where thrombus formation is a significant concern.

PAR-1 is a G protein-coupled receptor that mediates platelet activation in response to thrombin, the most potent platelet activator. When thrombin cleaves PAR-1, it triggers a cascade of intracellular signaling leading to platelet shape change, aggregation, and the release of pro-inflammatory molecules. This compound inhibits this process by blocking the receptor, thereby preventing thrombin-induced platelet activation and subsequent thrombus formation .

Preclinical Studies

Preclinical studies have demonstrated the efficacy of this compound in various animal models:

  • Thrombosis Models : In studies using cynomolgus monkeys, this compound was shown to inhibit thrombin/PAR-induced platelet aggregation in a dose-dependent manner. This inhibition was confirmed in the Folts model of thrombosis, where it significantly reduced thrombus formation on stents .
  • Safety Profile : The administration of this compound at doses effective for inhibiting platelet aggregation did not significantly alter bleeding times or coagulation parameters, indicating a favorable safety profile for potential clinical use .

Case Studies and Clinical Implications

While clinical trials specifically targeting this compound have been limited, the findings from preclinical studies suggest its potential utility in managing conditions characterized by excessive thrombosis. The following table summarizes key findings from relevant studies:

Study TypeModel UsedDose (mg/kg)Outcome
Preclinical StudyCynomolgus Monkeys10Complete inhibition of thrombin-induced aggregation for up to 6 hours
Thrombosis ModelFolts ModelVariableSignificant reduction in thrombus formation on stents
Safety EvaluationVarious ModelsEffective DoseNo significant changes in bleeding times or coagulation parameters

Research Findings

Research has consistently shown that this compound effectively inhibits PAR-1-mediated platelet activation. For instance, one study reported that oral administration led to a dose-dependent inhibition of platelet deposition onto uncoated stents in an arteriovenous shunt model . This suggests that this compound could be beneficial for patients requiring antiplatelet therapy.

Q & A

Q. What are the primary mechanisms of action of SCH 602539, and how can they be experimentally validated?

this compound’s mechanisms should be investigated using in vitro assays (e.g., receptor binding studies, enzyme inhibition assays) combined with in vivo models to assess pharmacokinetic/pharmacodynamic (PK/PD) relationships. For example, dose-response curves and competitive binding experiments can validate target specificity . Cross-validation with knock-out animal models or siRNA-mediated gene silencing may confirm mechanistic pathways .

Q. How should experimental designs be structured to assess this compound’s efficacy in preclinical studies?

Adopt a randomized controlled trial (RCT) framework with:

  • Control groups : Placebo and active comparators (e.g., structurally similar compounds).
  • Variables : Dose titration, time-dependent effects, and biomarker analysis (e.g., cytokine levels, receptor occupancy).
  • Replication : Triplicate assays and independent cohort validation to minimize bias .
    Refer to CONSORT guidelines for preclinical studies to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different experimental models?

  • Statistical reconciliation : Apply meta-analysis to aggregate data from disparate studies, identifying confounding variables (e.g., species-specific metabolism, dosing regimens) .
  • Contextual analysis : Evaluate methodological differences (e.g., cell line selection, assay sensitivity) using sensitivity analysis or Bayesian hierarchical models .
  • Mechanistic follow-up : Use transcriptomic/proteomic profiling to identify off-target effects or pathway crosstalk that may explain variability .

Q. What methodologies ensure robust validation of this compound’s therapeutic window in translational research?

  • Toxicokinetic studies : Combine LC-MS/MS for plasma concentration monitoring with histopathological assessments in multiple organ systems .
  • Dose optimization : Apply adaptive trial designs (e.g., continual reassessment method) to balance efficacy and toxicity thresholds .
  • Cross-species scaling : Use allometric modeling to extrapolate safe doses from rodents to humans, validated via humanized mouse models .

Data Analysis and Interpretation

Q. How can researchers address variability in this compound’s pharmacokinetic data across studies?

  • Population PK modeling : Identify covariates (e.g., age, genetic polymorphisms) using nonlinear mixed-effects models (NONMEM) .
  • Bootstrap/resampling techniques : Quantify uncertainty in parameter estimates (e.g., clearance, volume of distribution) .
  • Comparative PK/PD : Correlate exposure levels with biomarker responses to establish therapeutic thresholds .

Q. What statistical approaches are recommended for analyzing conflicting efficacy outcomes in this compound trials?

  • Cochran’s Q test : Detect heterogeneity across studies in meta-analyses .
  • Subgroup analysis : Stratify data by covariates (e.g., disease stage, comorbidities) to identify subpopulations with divergent responses .
  • Counterfactual reasoning : Use causal inference frameworks (e.g., directed acyclic graphs) to isolate this compound’s direct effects from confounding variables .

Methodological Best Practices

Q. How can researchers ensure the validity of this compound’s target engagement assays?

  • Orthogonal validation : Pair radioligand binding assays with biophysical methods (e.g., SPR, ITC) to confirm binding kinetics .
  • Negative controls : Include non-target isoforms or inactive enantiomers to rule out nonspecific interactions .
  • Cross-lab replication : Collaborate with independent labs to verify critical findings, adhering to SOPs for assay standardization .

Q. What strategies mitigate bias in this compound’s preclinical efficacy studies?

  • Blinding : Mask treatment groups during data collection and analysis .
  • Pre-registration : Document hypotheses, endpoints, and analysis plans on platforms like OSF or ClinicalTrials.gov before experimentation .
  • Data transparency : Share raw datasets and analysis code via repositories like Zenodo or Figshare to enable independent verification .

Advanced Technical Considerations

Q. How should researchers design studies to investigate this compound’s interactions with multi-target pathways?

  • Network pharmacology : Map this compound’s targets onto protein interaction networks (e.g., STRING DB) to identify synergistic/antagonistic pathways .
  • CRISPR-Cas9 screens : Perform genome-wide knockout screens to detect synthetic lethal interactions or resistance mechanisms .
  • Dynamic modeling : Develop ordinary differential equation (ODE) models to simulate pathway crosstalk under varying this compound concentrations .

Q. What integrative approaches reconcile this compound’s in vitro and in vivo data discrepancies?

  • Physiologically based pharmacokinetic (PBPK) modeling : Incorporate tissue-specific permeability and metabolism rates to predict in vivo behavior from in vitro data .
  • Microdosing trials : Use accelerator mass spectrometry (AMS) to trace subtherapeutic this compound doses in humans, bridging preclinical and clinical data .

Ethical and Regulatory Guidance

Q. What ethical considerations apply to this compound studies involving human subjects?

  • Informed consent : Disclose potential risks (e.g., off-target effects) and benefits in participant recruitment materials .
  • Data anonymization : Comply with GDPR/HIPAA by removing identifiable metadata from shared datasets .
  • DSMB oversight : Establish an independent Data Safety Monitoring Board for trials with high-risk populations .

Q. How can researchers navigate intellectual property constraints when publishing this compound data?

  • Material transfer agreements (MTAs) : Secure permissions for proprietary reagents or datasets before publication .
  • Patent landscaping : Use tools like Patentscope to avoid infringement and identify white-space opportunities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.